3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Overview
Description
BRL 44408 is a chemical compound known for its role as a selective antagonist for the alpha-2A adrenoreceptor. This compound has been extensively used in scientific research, particularly in the fields of neuropsychopharmacology and neurobiology. It has shown potential therapeutic applications in treating extrapyramidal side effects produced by some antipsychotic medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
BRL 44408 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1-methyl-1H-isoindole with 4,5-dihydro-1H-imidazole-2-methanol. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of BRL 44408 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
BRL 44408 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: BRL 44408 can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
BRL 44408 has been widely used in scientific research due to its selective antagonism of the alpha-2A adrenoreceptor. Some of its key applications include:
Neuropsychopharmacology: Used to study the role of alpha-2A adrenoreceptors in mood disorders and pain management.
Neurobiology: Investigated for its effects on neurotransmitter release, particularly norepinephrine and dopamine, in the central nervous system.
Industry: Utilized in the development of new pharmacological agents targeting alpha-2A adrenoreceptors.
Mechanism of Action
BRL 44408 exerts its effects by selectively antagonizing the alpha-2A adrenoreceptor. This receptor is involved in the regulation of neurotransmitter release, particularly norepinephrine and dopamine. By blocking this receptor, BRL 44408 increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission. This mechanism is believed to underlie its antidepressant and analgesic effects .
Comparison with Similar Compounds
BRL 44408 is unique in its high selectivity for the alpha-2A adrenoreceptor compared to other similar compounds. Some similar compounds include:
Yohimbine: A non-selective alpha-2 adrenoreceptor antagonist.
Idazoxan: Another alpha-2 adrenoreceptor antagonist with less selectivity for the alpha-2A subtype.
Clonidine: An alpha-2 adrenoreceptor agonist used in the treatment of hypertension
BRL 44408’s high selectivity for the alpha-2A adrenoreceptor makes it particularly valuable for research focused on this specific receptor subtype, distinguishing it from other less selective compounds .
Properties
IUPAC Name |
3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-10-6(11)2-3-8-7(5)10/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSWURIPKSTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609131 | |
Record name | 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104556-85-6 | |
Record name | 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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